2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[2.2.2]octane structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group, facilitating further synthetic manipulations.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure or through the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: Free amine derivatives.
Oxidation/Reduction: N-oxides, amines, or alcohols.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bicyclic structure can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octane-1-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid: Features a different bicyclic structure, leading to different chemical properties and reactivity.
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.1]octane-1-carboxylic acid: Another variant with a different ring system, affecting its steric and electronic properties.
Uniqueness
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a Boc protecting group. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-4-6-13(14,7-5-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARFNLFJSOYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353649-31-6 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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